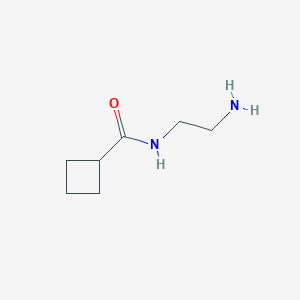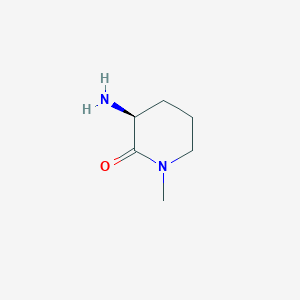![molecular formula C7H8N4O B3059277 5-amino-2-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one CAS No. 96335-43-2](/img/structure/B3059277.png)
5-amino-2-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one
Overview
Description
5-amino-2-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one is a compound with the CAS Number: 96335-43-2 . It has a molecular weight of 164.17 and its IUPAC name is 5-amino-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one .
Synthesis Analysis
A family of pyrazolo[1,5-a]pyrimidines (PPs) has been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology . The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism .Molecular Structure Analysis
The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .Chemical Reactions Analysis
The dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8 and 19.0 D . Interestingly, compound 4a with pyridine as an EWG at position 7 displayed a stronger solvatofluorochromic effect than that observed in 4e bearing an EDG in the same position .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, the exact physical and chemical properties such as melting point, boiling point, etc., are not available in the sources.Scientific Research Applications
Antimicrobial and Antioxidant Activities
5-Amino-2-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one derivatives show significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungi. These compounds also display notable antioxidant activities, comparable to or exceeding that of Vitamin C in some cases (Şener et al., 2017).
Serotonin 5-HT6 Antagonist Activity
Compounds derived from this compound have been studied for their antagonist activity against serotonin 5-HT6 receptors. These compounds showed promising activity, with some displaying potent effects at the picomolar level (Ivachtchenko et al., 2013).
Cardiovascular and Antitumor Activities
Pyrazolo[1,5-a]pyrimidine derivatives, including those related to this compound, have shown a wide range of biological activities, notably in cardiovascular and antitumor applications (Önal et al., 2008).
Quantum Chemical Calculations and Molecular Properties
The molecular properties and quantum chemical features of novel pyrazolo[1,5-c]pyrimidin-7(1H)-one derivatives have been studied using DFT/B3LYP methods. These studies provide insights into the electronic structure and reactivity of these compounds (Saracoglu et al., 2019).
Non-Ulcerogenic Antiinflammatory Properties
Certain pyrazolo[1,5-a]pyrimidine derivatives have demonstrated antiinflammatory properties without the ulcerogenic side effects commonly associated with nonsteroidal antiinflammatory drugs (Auzzi et al., 1983).
Safety and Hazards
The safety information available indicates that this compound has a GHS07 pictogram and the signal word is “Warning”. The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Future Directions
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidine derivatives have been reported to possess a variety of therapeutic qualities, including anticancer , anti-inflammatory , antiviral , antibacterial , and others . These properties suggest that the compound may interact with a range of biological targets.
Mode of Action
It’s known that pyrazolo[1,5-a]pyrimidine derivatives can inhibit the replication and maturation processes of chymotrypsin-like protease of sars-coronavirus 2 . This suggests that the compound may interact with its targets in a similar manner, leading to changes in their function.
Biochemical Pathways
Given the broad range of therapeutic properties associated with pyrazolo[1,5-a]pyrimidine derivatives , it’s likely that the compound affects multiple biochemical pathways, leading to downstream effects such as inhibition of viral replication .
Result of Action
Pyrazolo[1,5-a]pyrimidine derivatives have been reported to show impaired cell survival in hct-116 colorectal carcinoma cell line , suggesting that the compound may have similar effects.
Action Environment
It’s known that the stability of similar compounds can be influenced by ph .
Properties
IUPAC Name |
5-amino-2-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O/c1-4-2-6-9-5(8)3-7(12)11(6)10-4/h2-3,10H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMCADJRSPHSGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CC(=O)N2N1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00539269 | |
| Record name | 5-Amino-2-methylpyrazolo[1,5-a]pyrimidin-7(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00539269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96335-43-2 | |
| Record name | 5-Amino-2-methylpyrazolo[1,5-a]pyrimidin-7(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00539269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4-Naphthalenedione, 2-[(4-methylphenyl)amino]-3-(1-piperidinyl)-](/img/structure/B3059194.png)

![4-Phenylbicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B3059197.png)

![3-(4-{[1-(3-Ethoxyphenyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]carbonyl}piperazin-1-yl)naphthalene-1-carboxylic acid](/img/structure/B3059202.png)






![1H-Isoindole-1,3(2H)-dione, 2-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]-](/img/structure/B3059214.png)


